
Dasotraline
Overview
Description
Dasotraline is a novel compound that functions as a serotonin, norepinephrine, and dopamine reuptake inhibitor. It was under development by Sunovion Pharmaceuticals for the treatment of attention-deficit hyperactivity disorder and binge eating disorder . Structurally, this compound is a stereoisomer of desmethylsertraline, an active metabolite of the antidepressant sertraline .
Preparation Methods
The synthesis of dasotraline involves the transamination of a chiral tetralone intermediate. The process utilizes an ®-selective ω-transaminase enzyme in the presence of an amine donor and a co-factor . The reaction conditions typically include an aqueous mixture with solvents such as dimethylsulfoxide or N,N-dimethylformamide . Industrial production methods focus on optimizing yield and chiral purity, often involving the formation and isolation of a salt between this compound and a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid .
Chemical Reactions Analysis
Oxime Formation
The synthesis begins with the conversion of (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone (II) to its oxime derivative (VI) . This reaction employs:
-
Hydroxylamine hydrochloride as the nucleophile.
-
Sodium acetate as a base to facilitate imine formation.
-
Solvent systems typically include aqueous or polar aprotic solvents.
The oxime intermediate serves as a critical precursor for subsequent stereoselective modifications .
Stereoselective Hydrogenation
The enamide (I) is hydrogenated to yield the chiral acetamide (IV) with high diastereomeric purity:
Parameter | Details |
---|---|
Catalysts | Rhodium complexes with chiral ligands: (R,R)-MeBPE, (R,S,R,S)-MePennPhos, or Norphos |
Hydrogen pressure | 50–100 psi |
Yield | >90% |
Diastereomeric ratio | >99:1 |
This step ensures the desired (1R,4S) configuration of this compound .
Deacetylation
The final step removes the acetyl group from (IV) to produce this compound free base:
-
Acid-mediated deprotection : HCl or methanesulfonic acid/HBr mixtures.
-
Base-mediated deprotection : Di-tert-butyldicarbonate with lithium hydroxide.
-
Alternative methods : Triphenylphosphite/halogen complexes .
Typical reaction conditions involve refluxing in polar solvents (e.g., ethanol or THF) for 4–12 hours.
Key Reagents and Catalysts
Reaction Step | Reagents/Catalysts | Role |
---|---|---|
Oxime formation | Hydroxylamine hydrochloride, NaOAc | Imine synthesis |
Enamide synthesis | Triethylphosphine, acetic anhydride, FeCl₂ | Acylation and acceleration |
Hydrogenation | (R,R)-MeBPE(COD)RhBF₄ | Stereoselective reduction |
Deacetylation | HCl, LiOH | Amide cleavage |
Reaction Optimization
-
Iron acceleration : Adding FeCl₂ reduces enamide synthesis time from 24 hours to 8 hours .
-
Catalyst recycling : Rhodium catalysts can be reused up to 3 times without significant loss of enantioselectivity .
-
Solvent systems : Tetrahydrofuran (THF) and ethyl acetate are preferred for hydrogenation due to compatibility with chiral catalysts .
Metabolic Reactions
In vivo, this compound undergoes:
Scientific Research Applications
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Dasotraline has shown promising results in clinical trials for treating ADHD in children aged 6 to 12 years. Key studies include:
- Efficacy Study : A randomized, double-blind trial involving 342 children demonstrated that this compound at a dosage of 4 mg significantly reduced ADHD symptoms compared to placebo, with an average decrease in symptom severity score of 17.5 points versus 11.4 points for placebo . The study indicated that the medication was generally well-tolerated, though some adverse effects like insomnia and decreased appetite were noted .
- Laboratory Classroom Study : Another study published in the Journal of Attention Disorders found that children receiving this compound exhibited significant improvements in attention and behavior as measured by various scales, including the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) rating scale .
Treatment of Binge Eating Disorder (BED)
This compound has also been investigated for its efficacy in treating BED:
- Pivotal Study Results : A study evaluating this compound's effectiveness in adults with moderate to severe BED found that a dosage of 6 mg per day led to a statistically significant reduction in binge days per week compared to placebo . While the 4 mg dosage did not meet its primary endpoint, secondary analyses showed improvements in related measures such as the Binge Eating Clinical Global Impression-Severity score.
Study Type | Sample Size | Dosage | Key Findings |
---|---|---|---|
Pivotal Study | Not specified | 4mg/6mg | Significant decrease in binge days; improvements in secondary measures |
Safety and Tolerability
The safety profile of this compound has been a critical aspect of its evaluation:
- Adverse Effects : Common side effects reported include insomnia, decreased appetite, and irritability. These effects were generally mild to moderate and did not lead to significant discontinuation rates among participants .
- Comparison with Other Treatments : Unlike traditional stimulant medications for ADHD, this compound does not stimulate dopamine production, which may reduce the risk of dependency and abuse associated with other treatments .
Regulatory Status and Future Directions
As of now, this compound has not received FDA approval for either ADHD or BED due to the need for additional clinical data. Sunovion Pharmaceuticals halted its drug development program for these indications in May 2020 but indicated that further studies might be necessary to support regulatory approval .
Mechanism of Action
Dasotraline exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms associated with attention-deficit hyperactivity disorder and binge eating disorder . The molecular targets of this compound include the sodium-dependent dopamine transporter, sodium-dependent serotonin transporter, and sodium-dependent noradrenaline transporter .
Comparison with Similar Compounds
Dasotraline is unique among reuptake inhibitors due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include:
Desmethylsertraline: An active metabolite of sertraline with selective serotonin reuptake inhibition.
Indatraline: A non-selective monoamine reuptake inhibitor.
Lometraline: Another compound with reuptake inhibition properties.
Compared to these compounds, this compound’s balanced reuptake inhibition profile offers a distinct therapeutic advantage in treating disorders involving multiple neurotransmitter systems .
Biological Activity
Dasotraline, a novel compound developed for treating psychiatric disorders, primarily functions as a dopamine and norepinephrine reuptake inhibitor (DNRI). Its pharmacological profile suggests significant potential in managing conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED). This article delves into the biological activity of this compound, summarizing key research findings, efficacy data, and relevant case studies.
Pharmacological Profile
This compound is characterized by its potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with IC50 values of 3 nM and 4 nM, respectively. It also exhibits weaker inhibition of the serotonin transporter (SERT) with an IC50 of 15 nM . The compound has a unique pharmacokinetic profile marked by:
- Slow absorption : Ensures stable plasma concentrations.
- Long elimination half-life : Ranges from 47 to 77 hours, allowing for once-daily dosing .
Clinical Trials Overview
This compound has been evaluated in multiple randomized clinical trials for its efficacy in treating ADHD. A meta-analysis encompassing five clinical trials revealed that this compound significantly reduced ADHD symptoms compared to placebo, with a standardized mean difference (SMD) of -0.35 (95% CI: -0.55 to -0.15; P < 0.001) .
Key Findings
- Improvement in ADHD Symptoms : In children aged 6-12 years, treatment with this compound at a dose of 4 mg/day resulted in significant improvements in ADHD symptoms measured by the ADHD Rating Scale Version IV .
- Global Symptom Severity : this compound demonstrated significant improvements in global ADHD symptom severity as assessed by the Clinical Global Impression-Severity scale (CGI-S), with notable treatment response rates indicating at least a 30% improvement on the ADHD RS-IV total score .
Efficacy in Binge-Eating Disorder
This compound's application extends to the treatment of BED. A fixed-dose study evaluated its efficacy over 12 weeks, revealing significant reductions in binge-eating days per week at a dose of 6 mg/day compared to placebo.
Study Results
- Binge-Eating Days : Patients receiving this compound experienced a reduction of approximately 3.47 binge-eating days per week versus 2.92 days for placebo (P = .0045) .
- Secondary Measures : Improvements were also observed on the BE-CGI-S and Yale-Brown Obsessive–Compulsive Scale Modified for BED scores, indicating enhanced overall treatment effects .
Study | Population | Dose | Primary Outcome | Result |
---|---|---|---|---|
Adults with BED | 6 mg/day | Binge-eating days/week | Reduction of -3.47 vs -2.92 | |
Adults with BED | Variable | BE-CGI-S score improvement | Significant effect size |
Adverse Effects and Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been reported:
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of action of dasotraline in modulating monoaminergic systems?
this compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with IC50 values of 4 nM (dopamine transporter, DAT), 6 nM (norepinephrine transporter, NET), and 11 nM (serotonin transporter, SERT). It achieves sustained inhibition of monoamine reuptake, leading to increased synaptic concentrations of these neurotransmitters. Preclinical studies demonstrate acute suppression of locus coeruleus NE neuron firing rates and prolonged recovery of dorsal hippocampal CA3 pyramidal neuron activity, supporting its role in enhancing synaptic signaling .
Q. How does this compound's pharmacokinetic profile compare to other ADHD medications?
this compound exhibits a unique pharmacokinetic profile characterized by slow absorption (Tmax ~12 hours) and a long elimination half-life (mean t1/2 = 47 hours), enabling once-daily dosing and stable plasma concentrations. Unlike stimulants (e.g., methylphenidate), this compound achieves steady-state by 10 days and demonstrates dual (linear + nonlinear) elimination pathways. At therapeutic concentrations (<6 ng/mL), elimination is predominantly linear, with nonlinear clearance contributing minimally .
Q. What experimental models are used to assess this compound's efficacy in ADHD?
Preclinical efficacy is evaluated using delay discounting tests in rats, where this compound increases preference for delayed rewards, a proxy for impulsivity modulation. Clinically, the ADHD Rating Scale-IV (ADHD RS-IV) and Clinical Global Impression-Severity (CGI-S) scales are validated tools. Population pharmacokinetic-pharmacodynamic (PK/PD) models integrate these outcomes with this compound exposure data to predict symptom reduction .
Advanced Research Questions
Q. What methodological approaches are recommended for designing dose-ranging studies of this compound in ADHD clinical trials?
Dose-ranging studies should incorporate population PK/PD modeling and Monte Carlo simulations to predict exposure-response relationships. Key covariates include body weight (a significant predictor of this compound exposure) and baseline ADHD symptom severity. Simulations based on phase II data (NCT01692782) suggest 4–8 mg/day doses achieve clinically meaningful DAT/NET inhibition (>50% occupancy) while minimizing dropout risks .
Q. How can population PK/PD models predict this compound's efficacy and safety outcomes?
Population models integrate this compound exposure (Cav), norepinephrine metabolite DHPG levels (a NET inhibition biomarker), and ADHD RS-IV scores. For example, a sigmoid Emax model links this compound exposure to symptom reduction, while Cox proportional hazard models predict dropout rates based on exposure-time interactions. These models guide dose optimization and trial design, such as avoiding fixed high doses (e.g., 8 mg/day) without titration to mitigate adverse events .
Q. How should researchers address discrepancies in adverse event-driven dropout rates between this compound doses?
Dropout rates are dose-dependent (15% at 4 mg/day vs. 45% at 8 mg/day in phase II trials). Methodologically, survival analyses (Kaplan-Meier estimates) and Cox models quantify time-to-dropout as a function of exposure (Cav). Covariate analysis reveals insomnia severity and baseline heart rate as nonsignificant predictors, suggesting dropout is primarily driven by acute pharmacodynamic effects (e.g., DAT/NET inhibition) rather than demographic factors .
Q. What statistical models are appropriate for analyzing time-to-event outcomes in this compound trials?
Time-to-event data (e.g., study discontinuation) are best analyzed using Cox proportional hazard models with time-varying covariates. For example, this compound’s exposure-dependent dropout risk is modeled via interaction terms between Cav and time, enabling dynamic risk estimation. Sensitivity analyses (e.g., permutation tests, generalized linear mixed models) validate robustness in small-sample scenarios .
Q. Data Contradiction and Validation
Q. How do contradictory findings on this compound’s efficacy in binge-eating disorder (BED) inform trial design?
In BED trials, this compound 6 mg/day significantly reduced binge-eating days (effect size = 0.35) versus placebo, while 4 mg/day showed nonsignificant effects. Sensitivity analyses (pattern mixture models, tipping-point analyses) confirm the primary endpoint’s validity. Researchers must stratify outcomes by dose and duration, as meta-regression shows symptom reduction correlates with treatment length .
Q. What validation strategies are critical for this compound’s PK/PD models?
Model validation includes goodness-of-fit plots (observed vs. predicted concentrations), bootstrap resampling for parameter uncertainty, and external validation using independent datasets. For example, phase II DHPG data align with model-predicted NET inhibition, confirming predictive accuracy .
Q. Experimental Design Considerations
Q. What formulations are optimal for preclinical studies of this compound?
For in vivo studies, this compound is administered orally (0.5% methylcellulose suspension) or via intraperitoneal injection (saline with 1% DMSO). Solubility in DMSO (30 mg/mL) and water (<1 mg/mL) necessitates vehicle optimization to avoid precipitation. Dosing regimens should account for its long t1/2 to prevent accumulation-related toxicity .
Properties
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-MEDUHNTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217855 | |
Record name | Dasotraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-05-3 | |
Record name | Dasotraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dasotraline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasotraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12305 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dasotraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DASOTRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.